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Compound of Interest

Compound Name:

3-[2-

(Trifluoromethyl)phenyl]propanoic

acid

Cat. No.: B1256070 Get Quote

A comprehensive technical guide on the spectroscopic data of 3-[2-
(trifluoromethyl)phenyl]propanoic acid, tailored for researchers, scientists, and

professionals in drug development.

Spectroscopic Analysis of 3-[2-
(trifluoromethyl)phenyl]propanoic acid
Introduction

3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS No. 94022-99-8) is a carboxylic acid

derivative containing a trifluoromethyl group at the ortho position of the phenyl ring. The

presence and position of the trifluoromethyl group significantly influence the molecule's

electronic properties and, consequently, its spectroscopic characteristics. This guide provides

an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound, along with general experimental protocols for their

acquisition. While a complete, experimentally verified dataset for this specific isomer is not

readily available in public databases, this document compiles predicted data and typical

experimental procedures based on the analysis of its structural analogs and general principles

of spectroscopy.
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Chemical Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol Structure:

Data Presentation
The following tables summarize the predicted and characteristic spectroscopic data for 3-[2-
(trifluoromethyl)phenyl]propanoic acid.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-12 br s 1H COOH

~7.6-7.7 d 1H Ar-H

~7.4-7.5 t 1H Ar-H

~7.3-7.4 t 1H Ar-H

~7.2-7.3 d 1H Ar-H

~3.1-3.2 t 2H Ar-CH₂

~2.7-2.8 t 2H CH₂-COOH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~178-180 COOH

~138-140 Ar-C (quaternary)

~132-133 Ar-CH

~128-130 (q) C-CF₃

~127-128 Ar-CH

~126-127 Ar-CH

~124-126 (q) CF₃

~33-35 CH₂-COOH

~28-30 Ar-CH₂

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

~1700-1720 Strong
C=O stretch (Carboxylic acid

dimer)

~1200-1350 Strong C-F stretch

~1290-1310 Medium C-O stretch

~1450-1600 Medium C=C stretch (Aromatic)

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Interpretation

218 [M]⁺ (Molecular ion)

201 [M-OH]⁺

199 [M-H₂O-H]⁺

173 [M-COOH]⁺

145 [M-CH₂CH₂COOH]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 3-[2-
(trifluoromethyl)phenyl]propanoic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the range of -2 to 14 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64

scans).

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

A higher number of scans will be required compared to ¹H NMR (typically >1024 scans).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum over the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and

subtract it from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by

gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50 to 500.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-[2-(trifluoromethyl)phenyl]propanoic acid.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 3-[2-
(trifluoromethyl)phenyl]propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1256070#spectroscopic-data-nmr-ir-ms-of-3-2-
trifluoromethyl-phenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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